molecular formula C14H13F3N2O3 B1530484 [5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester CAS No. 1188911-77-4

[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester

Cat. No.: B1530484
CAS No.: 1188911-77-4
M. Wt: 314.26 g/mol
InChI Key: KDJWLVDAZBRXOD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

phenyl N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-13(2,14(15,16)17)10-8-11(19-22-10)18-12(20)21-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWLVDAZBRXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)OC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester (CAS Number: 1197579-69-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

Molecular Structure

  • Molecular Formula : C14H13F3N2O3
  • Molecular Weight : 314.26 g/mol
  • Chemical Structure : The compound features an isoxazole ring and a carbamic acid ester moiety, which are critical for its biological activity.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
StabilityNot extensively studied

The biological activity of this compound is largely attributed to its interaction with specific biological pathways. Preliminary studies suggest that it may influence:

  • Neurotransmitter Modulation : The compound may affect neurotransmitter levels, potentially impacting mood and cognitive functions.
  • Inflammatory Pathways : It has been suggested that this compound could modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Efficacy in Studies

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Antitumor Activity : Early studies indicate that derivatives of carbamic acid esters can induce apoptosis in cancer cell lines. While specific data on this compound is scarce, similar compounds have shown promise in inhibiting tumor growth.
  • Neuroprotective Effects : There is evidence suggesting that compounds with similar structures can protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Antimicrobial Properties : Some studies have indicated that isoxazole derivatives possess antimicrobial activity, which could be explored further for therapeutic applications.

Case Studies

While comprehensive clinical studies specifically addressing this compound are lacking, some relevant case studies involving structurally similar compounds provide insights:

  • Study on Isoxazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further exploration of this compound's antitumor properties .
  • Neuroprotection in Animal Models : Research involving similar carbamate esters has shown neuroprotective effects in rodent models of Alzheimer’s disease, highlighting the potential for this compound to contribute positively to neurological health .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester
  • CAS Number : 1188911-77-4
  • Molecular Formula : C₁₄H₁₃N₂O₃F₃
  • Molecular Weight : 314.25 g/mol
  • Category : Building block, research chemical .

Structural Features :

  • Core Structure : Isoxazole ring substituted at the 5-position with a 2,2,2-trifluoro-1,1-dimethylethyl group.
  • Functional Groups : Carbamic acid phenyl ester linked to the isoxazole’s 3-position.
  • Key Substituents : The trifluoromethyl (CF₃) and dimethyl groups enhance lipophilicity and metabolic stability, while the phenyl ester contributes to steric bulk .

Applications: Primarily used as a synthetic intermediate in medicinal and agrochemical research.

Comparison with Structural and Functional Analogs

Carbamic Acid Esters with Physostigmine-like Activity

Early studies on carbamic esters of phenolic bases (e.g., methyl-, dimethyl-, and phenyl-carbamates) revealed that both the carbamate group and a basic substituent are critical for physostigmine-like activity (e.g., miotic action, intestinal peristalsis stimulation). Key findings include:

  • Dimethylcarbamic esters exhibited activity comparable to physostigmine, while phenyl-carbamic esters showed weaker effects .
  • Quaternary ammonium salts (e.g., 3-oxyphenyl-trimethylammonium derivatives) demonstrated enhanced activity compared to tertiary bases .

Comparison: The target compound lacks a basic substituent on the phenyl ring, which may limit its cholinergic activity. However, its trifluoromethyl group could improve membrane permeability relative to non-fluorinated analogs .

Agrochemical Carbamates: Pyraclostrobin and Fenbendazole

  • Pyraclostrobin (CAS 175013-18-0):

    • Structure : Carbamic acid ester with a chlorophenyl-pyrazole moiety.
    • Application : Broad-spectrum fungicide targeting mitochondrial respiration .
    • Key Difference : The chlorophenyl group in pyraclostrobin enhances target binding, whereas the trifluoro-dimethyl-ethyl group in the target compound may confer resistance to oxidative degradation .
  • Fenbendazole (CAS 43210-67-9): Structure: Benzimidazole carbamate with a phenylthio group. Application: Anthelmintic agent disrupting microtubule synthesis.

Oxadiazole and Isoxazole Derivatives in Antimicrobials

Compounds like [4-[5-(N-methyl-pyrrole)-1,2,4-oxadiazol-3-yl]phenyl]-carbamic acid methyl ester () share carbamate functionality but differ in heterocyclic cores.

  • Oxadiazole vs. Isoxazole : Oxadiazoles exhibit stronger electron-withdrawing effects, enhancing stability under acidic conditions. Isoxazoles, with an oxygen atom, may offer better hydrogen-bonding interactions .
  • Activity : Oxadiazole derivatives show broad-spectrum antimicrobial action, while the target compound’s bioactivity remains underexplored .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight Key Activity/Use Reference
Target Compound Isoxazole CF₃, dimethyl, phenyl ester 314.25 Research intermediate
Physostigmine (reference) Benzopyrrolidine Methylcarbamate, tertiary amine 275.34 Cholinesterase inhibition
Pyraclostrobin Pyrazole Chlorophenyl, methoxy 387.82 Fungicide
Fenbendazole Benzimidazole Phenylthio, methylcarbamate 299.34 Anthelmintic
[4-(Oxadiazol-3-yl)phenyl]-carbamate Oxadiazole N-methyl-pyrrole, methyl ester ~320 (estimated) Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester

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